Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate
Overview
Description
Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12ClIO3 It is a derivative of benzoic acid and contains both chloro and iodo substituents on the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate typically involves the reaction of 4-chloro-2-iodophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and iodo substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chloro-2-bromophenoxy)methyl]benzoate
- Methyl 3-[(4-chloro-2-fluorophenoxy)methyl]benzoate
- Methyl 3-[(4-chloro-2-methylphenoxy)methyl]benzoate
Uniqueness
Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions with other molecules. The iodo substituent, in particular, can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTRLFNQRGDYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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